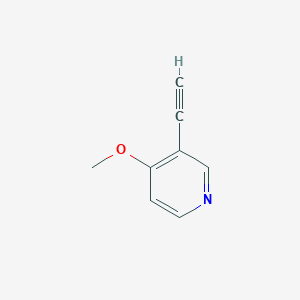

3-Ethynyl-4-methoxypyridine

Vue d'ensemble

Description

3-Ethynyl-4-methoxypyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a methoxy group at the fourth position and an ethynyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-methoxypyridine can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxy-3-iodopyridine is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically takes place in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine or another base to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethynyl-4-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxy-3-ethynyl-pyridine-2-carboxaldehyde.

Reduction: Formation of 4-methoxy-3-ethynyl-piperidine.

Substitution: Formation of 4-amino-3-ethynyl-pyridine or 4-thio-3-ethynyl-pyridine, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Ethynyl-4-methoxypyridine has been investigated for its potential therapeutic properties. It serves as a scaffold for synthesizing various biologically active compounds. Its unique ethynyl and methoxy substitutions enhance its reactivity, making it suitable for further functionalization in drug development.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit significant anticancer activity by targeting specific molecular pathways involved in tumor growth. For instance, studies have indicated its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Neuropharmacology: The compound has also been explored for its effects on neurotransmitter systems. It has been identified as a ligand in biochemical assays, contributing to the understanding of its role in neuropharmacological applications .

Biochemical Research

In biochemical assays, this compound is utilized as a probe to study various biological interactions. Its ability to bind selectively to certain targets allows researchers to investigate complex biochemical pathways.

Applications:

- Ligand Development: The compound is used to develop ligands for studying receptor interactions, particularly in the context of G-protein-coupled receptors (GPCRs) .

- Molecular Biology Studies: It serves as a tool in molecular biology for probing cellular mechanisms and signaling pathways due to its favorable binding characteristics .

Comparison with Related Compounds

The following table summarizes some structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Ethynylpyridine | Pyridine ring with an ethynyl group | Lacks methoxy substitution |

| 4-Methoxypyridine | Pyridine ring with a methoxy group | No ethynyl functionality |

| 2-Ethynylpyridine | Ethynyl substitution at the second position | Different reactivity profile |

| 5-Ethynylpyrimidine | Pyrimidine ring with an ethynyl group | Different heterocyclic framework |

This comparison highlights how the unique combination of both ethynyl and methoxy groups in this compound enhances its utility compared to other compounds.

Mécanisme D'action

The mechanism of action of 3-Ethynyl-4-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Ethynylpyridine: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.

4-Methoxypyridine: Lacks the ethynyl group, which reduces its ability to participate in π-π interactions and limits its applications in certain fields.

1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole ring, which significantly alters their chemical and biological properties compared to 3-Ethynyl-4-methoxypyridine.

Uniqueness

This compound is unique due to the presence of both methoxy and ethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

3-Ethynyl-4-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyridine ring substituted with an ethynyl group at the third position and a methoxy group at the fourth, plays a significant role in its reactivity and interactions with biological targets.

The molecular formula of this compound is CHN, and its structural features contribute to its biological activity. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate enzyme or receptor activities, leading to various biological effects, including anti-inflammatory and anticancer properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Investigated for its ability to inhibit tumor growth by affecting metabolic pathways. It has shown promise in selectively inhibiting monocarboxylate transporters, which are crucial for cancer cell metabolism.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation through various biochemical pathways.

- Ligand Properties : It has been studied as a ligand in biochemical assays and molecular biology applications, indicating its versatility in research settings.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it was shown to significantly reduce the viability of HeLa cells at concentrations comparable to established cytotoxic agents. The mechanism involved the inhibition of macromolecular synthesis, particularly affecting DNA incorporation processes .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the ethynyl and methoxy groups significantly influence the compound's potency. Variants of this compound were synthesized and tested, showing that specific substitutions could enhance its anticancer efficacy while reducing toxicity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Ethynylpyridine | Pyridine ring with an ethynyl group | Lacks methoxy substitution |

| 4-Methoxypyridine | Pyridine ring with a methoxy group | No ethynyl functionality |

| 2-Ethynylpyridine | Ethynyl substitution at the second position | Different reactivity profile |

| 5-Ethynylpyrimidine | Pyrimidine ring with an ethynyl group | Different heterocyclic framework |

This table illustrates how variations in functional groups and positions on the aromatic ring can lead to differing biological activities and reactivities.

Propriétés

IUPAC Name |

3-ethynyl-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-6-9-5-4-8(7)10-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMNIPFBYTXZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.